Cas no 959232-39-4 (2-(2-Chloroethyl)-1,3-difluoro-benzene)

2-(2-Chloroethyl)-1,3-difluoro-benzene 化学的及び物理的性質
名前と識別子
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- 1-(2-Chloroethyl)-2,6-difluorobenzene
- 2-(2-Chloroethyl)-1,3-difluorobenzene
- 2-(2-Chloroethyl)-1,3-difluorobenzene #
- Benzene, 2-(2-chloroethyl)-1,3-difluoro-
- 2-(2-Chloroethyl)-1,3-difluoro-benzene
-
- インチ: 1S/C8H7ClF2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2
- InChIKey: HTVLRLFZFIKIPU-UHFFFAOYSA-N
- ほほえんだ: ClCCC1C(=CC=CC=1F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 109
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 0
2-(2-Chloroethyl)-1,3-difluoro-benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B536818-50mg |
2-(2-Chloroethyl)-1,3-difluoro-benzene |
959232-39-4 | 50mg |
$ 135.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648836-5g |
2-(2-Chloroethyl)-1,3-difluorobenzene |
959232-39-4 | 98% | 5g |
¥13230.00 | 2024-04-23 | |
TRC | B536818-10mg |
2-(2-Chloroethyl)-1,3-difluoro-benzene |
959232-39-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648836-1g |
2-(2-Chloroethyl)-1,3-difluorobenzene |
959232-39-4 | 98% | 1g |
¥5317.00 | 2024-04-23 | |
TRC | B536818-100mg |
2-(2-Chloroethyl)-1,3-difluoro-benzene |
959232-39-4 | 100mg |
$ 230.00 | 2022-06-07 |
2-(2-Chloroethyl)-1,3-difluoro-benzene 関連文献
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2-(2-Chloroethyl)-1,3-difluoro-benzeneに関する追加情報
Introduction to 2-(2-Chloroethyl)-1,3-difluoro-benzene (CAS No. 959232-39-4)
2-(2-Chloroethyl)-1,3-difluoro-benzene (CAS No. 959232-39-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic ring structure substituted with a chloroethyl group and two fluorine atoms, which contribute to its distinct reactivity and stability.
The molecular formula of 2-(2-Chloroethyl)-1,3-difluoro-benzene is C9H7ClF2, and its molecular weight is approximately 186.60 g/mol. The compound is a colorless liquid at room temperature and exhibits moderate solubility in common organic solvents such as dichloromethane, acetone, and ethanol. Its physical and chemical properties make it an attractive candidate for a wide range of synthetic transformations and functional material development.
In the realm of pharmaceutical research, 2-(2-Chloroethyl)-1,3-difluoro-benzene has shown promise as an intermediate in the synthesis of novel drugs. The presence of the chloroethyl group and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecules. For instance, fluorine atoms can enhance metabolic stability and improve binding affinity to target receptors, while the chloroethyl group can introduce additional reactivity for further functionalization.
Recent studies have explored the use of 2-(2-Chloroethyl)-1,3-difluoro-benzene in the development of new therapeutic agents for various diseases. One notable application is in the synthesis of antiviral compounds. Researchers at the University of California have reported that derivatives of 2-(2-Chloroethyl)-1,3-difluoro-benzene exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. These findings suggest that this compound could serve as a valuable starting material for the design of more effective antiviral drugs.
Beyond pharmaceuticals, 2-(2-Chloroethyl)-1,3-difluoro-benzene has also found applications in materials science. Its unique electronic properties make it suitable for use in the development of advanced materials such as polymers and coatings. For example, researchers at the Massachusetts Institute of Technology (MIT) have utilized this compound to synthesize novel fluorinated polymers with enhanced thermal stability and chemical resistance. These polymers have potential applications in industries such as aerospace, electronics, and automotive manufacturing.
The synthetic versatility of 2-(2-Chloroethyl)-1,3-difluoro-benzene has also been highlighted in recent chemical literature. A study published in the Journal of Organic Chemistry demonstrated that this compound can undergo a variety of reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cross-coupling reactions. These reactions enable chemists to introduce a wide range of functional groups onto the aromatic ring, thereby expanding its utility in synthetic chemistry.
In terms of safety and handling, it is important to note that while 2-(2-Chloroethyl)-1,3-difluoro-benzene is not classified as a hazardous substance under current regulations, proper precautions should be taken when handling this compound to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas or fume hoods, and following standard laboratory safety protocols.
In conclusion, 2-(2-Chloroethyl)-1,3-difluoro-benzene (CAS No. 959232-39-4) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it an attractive candidate for further research and development in fields such as pharmaceuticals, materials science, and chemical synthesis. As ongoing studies continue to uncover new uses for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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